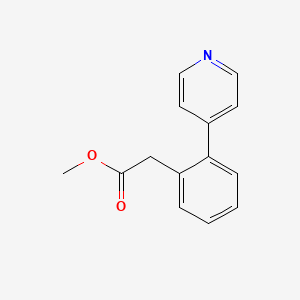

Methyl 2-(2-(pyridin-4-yl)phenyl)acetate

Description

Properties

Molecular Formula |

C14H13NO2 |

|---|---|

Molecular Weight |

227.26 g/mol |

IUPAC Name |

methyl 2-(2-pyridin-4-ylphenyl)acetate |

InChI |

InChI=1S/C14H13NO2/c1-17-14(16)10-12-4-2-3-5-13(12)11-6-8-15-9-7-11/h2-9H,10H2,1H3 |

InChI Key |

RNEUIDSUQUBAQA-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)CC1=CC=CC=C1C2=CC=NC=C2 |

Origin of Product |

United States |

Preparation Methods

Esterification of 2-(2-(Pyridin-4-yl)phenyl)acetic Acid

The most straightforward approach to prepare methyl 2-(2-(pyridin-4-yl)phenyl)acetate is via esterification of the corresponding carboxylic acid, 2-(2-(pyridin-4-yl)phenyl)acetic acid, with methanol under acidic catalysis.

- The acid is dissolved in dry methanol.

- A strong acid catalyst such as sulfuric acid or thionyl chloride is added to promote esterification.

- The reaction mixture is refluxed for several hours (commonly 2-6 hours).

- After completion, the reaction is quenched, and the product is isolated by extraction and purification.

This method is supported by patent disclosures related to methyl phenidate hydrochloride synthesis, where the methyl ester formation step is crucial. For example, the methyl ester formation of threo-α-phenyl-α-pipyridyl acetic acid is catalyzed by acidic agents and followed by purification steps to yield the methyl ester intermediate, which is analogous to this compound.

| Parameter | Typical Range/Value |

|---|---|

| Solvent | Methanol |

| Catalyst | Sulfuric acid, thionyl chloride (catalytic amounts) |

| Temperature | Reflux (~60-70 °C) |

| Reaction Time | 2-6 hours |

| Workup | Neutralization, extraction with organic solvent, drying over MgSO4 |

Palladium-Catalyzed Cross-Coupling Reactions

Another advanced synthetic route involves construction of the biphenyl-pyridine framework followed by esterification. This is typically achieved via Suzuki-Miyaura cross-coupling of pyridin-4-yl boronic acid derivatives with aryl bromides or iodides bearing an ester or acid functional group.

Methyl 2-(4-(3-(1-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidin-6-yl)phenyl)acetate was synthesized by coupling a boronate ester with a bromophenylacetate derivative using a palladium catalyst such as [1,1′-bis(diphenylphosphino)ferrocene]dichloropalladium(II) in dioxane/water solvent system under microwave irradiation at 120 °C for 30 minutes.

The reaction mixture is then worked up by extraction with dichloromethane, washing, drying, and purification by column chromatography.

- High regioselectivity and yield.

- Mild conditions compared to direct esterification of complex acids.

- Amenable to structural diversification.

Reduction and Hydrolysis Routes from Amide Precursors

In some synthetic schemes, this compound is prepared via reduction and hydrolysis of amide intermediates, followed by esterification.

- Starting from α-phenyl-α-pyridyl acetamide, hydrolysis under acidic conditions (e.g., 20% aqueous hydrochloric acid) at reflux yields the corresponding 2-(2-(pyridin-4-yl)phenyl)acetic acid.

- The acid is then converted to the methyl ester by reaction with methanol in the presence of acid catalysts.

- Reduction steps may involve palladium on carbon catalysts under hydrogen atmosphere to reduce pyridine rings or related functionalities if needed.

- The hydrolysis and reduction steps require careful control to avoid isomeric impurities.

- Use of palladium catalysts and acidic solvents like glacial acetic acid is common.

- Reaction temperatures typically range from 50-70 °C under mild pressure (4-5 Kg/cm²).

- Filtration and crystallization steps follow to purify intermediates and final products.

Solvent-Free and Green Chemistry Approaches

Some recent methodologies explore solvent-free conditions or minimal solvent use to improve sustainability.

For example, the Betti reaction and phenolic Mannich reactions have been adapted for solvent-free synthesis of pyridyl-substituted phenyl compounds, although direct application to this compound requires further adaptation.

These methods involve heating mixtures of amines, aldehydes, and phenols at elevated temperatures (around 80 °C) without solvents, followed by extraction and purification.

Comparative Data Table of Preparation Methods

| Method | Key Reagents/Conditions | Advantages | Limitations | Typical Yield (%) |

|---|---|---|---|---|

| Acid-Catalyzed Esterification | 2-(2-(Pyridin-4-yl)phenyl)acetic acid, methanol, sulfuric acid, reflux | Simple, straightforward | Requires pure acid precursor | 70-90 |

| Palladium-Catalyzed Coupling | Aryl halide, pyridinyl boronic acid, Pd catalyst, dioxane/water, microwave | High selectivity, structural diversity | Expensive catalysts, requires optimization | 60-85 |

| Hydrolysis and Reduction Route | α-Phenyl-α-pyridyl acetamide, HCl, Pd/C, methanol, acid catalyst | Industrially scalable, high purity | Multi-step, longer reaction times | 60-80 |

| Solvent-Free Mannich-Type Reaction | Amine, aldehyde, phenol, heat, no solvent | Green chemistry, cost-effective | Limited scope, less direct for ester | Variable |

In-Depth Research Findings and Notes

Catalyst Selection: Palladium catalysts such as Pd(PPh3)4 or Pd(dppf)Cl2 are preferred for cross-coupling reactions due to their efficiency and tolerance to functional groups.

Purity Control: The presence of isomeric impurities (e.g., erythro vs. threo isomers in related compounds) is a critical factor in industrial synthesis. Adjusting pH during hydrolysis and crystallization steps helps enhance isomeric purity.

Reaction Monitoring: Thin layer chromatography (TLC) and high-resolution mass spectrometry (HRMS) are routinely used to monitor reaction progress and confirm product identity.

Environmental Impact: Efforts to reduce hazardous solvents and reagents, such as replacing dichloromethane with greener solvents and minimizing use of strong acids, are ongoing in research labs.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2-(pyridin-4-yl)phenyl)acetate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The pyridine ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.

Major Products Formed

Oxidation: 2-(2-(pyridin-4-yl)phenyl)acetic acid.

Reduction: 2-(2-(pyridin-4-yl)phenyl)ethanol.

Substitution: Various substituted pyridine derivatives depending on the electrophile used.

Scientific Research Applications

Methyl 2-(2-(pyridin-4-yl)phenyl)acetate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

Industry: The compound can be used in the production of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Methyl 2-(2-(pyridin-4-yl)phenyl)acetate involves its interaction with specific molecular targets. The pyridine ring can participate in hydrogen bonding and π-π interactions, which can influence the compound’s binding affinity to proteins and enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Positional Isomers of Pyridylphenyl Acetates

The substitution pattern of the pyridine ring on the phenyl group significantly influences molecular properties. Key isomers include:

Key Differences :

Simplified Analogs Without Biphenyl Systems

Removing the phenyl spacer results in smaller analogs with altered solubility and reactivity:

Comparison :

Complex Derivatives with Heterocyclic Moieties

Incorporating triazoles, thioethers, or coordination sites expands functional diversity:

Comparison :

- Bioactivity : Triazole derivatives (e.g., compound 5p in ) show antifungal activity, suggesting that the target compound’s biphenyl-pyridyl core could be modified for similar applications.

- Synthetic Complexity : Thioether and triazole incorporation requires multi-step protocols (e.g., ), contrasting with the target compound’s simpler esterification/coupling routes.

Natural Product Analogs

Methyl 2-[4-[(E)-4-hydroxy-3-methylbut-2-enoxy]phenyl]acetate, isolated from Penicillium sp. (), shares a phenylacetate backbone but includes a hydroxylated prenyl chain.

Comparison :

- Structural Motifs : Natural products often feature oxygenation patterns absent in synthetic analogs, impacting solubility and metabolic stability .

Biological Activity

Methyl 2-(2-(pyridin-4-yl)phenyl)acetate is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article reviews the current understanding of its biological activity, supported by data tables and case studies from diverse research sources.

This compound is a derivative of pyridine and phenyl compounds, which are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The compound's structure suggests potential interactions with various biological targets, making it a candidate for further pharmacological studies.

2. Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. The compound has been evaluated against several cancer cell lines, including breast cancer cells (MCF-7, T47-D, MDA-MB 231).

2.1 Case Study: Cytotoxicity Assay

A cytotoxicity assay using the MTT method assessed the compound's effectiveness against these cell lines compared to normal cell lines (NIH-3T3). The results indicated:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 27.7 |

| T47-D | 39.2 |

| MDA-MB 231 | Not specified |

| NIH-3T3 (normal) | >100 |

These findings suggest that this compound exhibits selective cytotoxicity , showing significant effects on cancerous cells while sparing normal cells .

3. Antimicrobial Activity

In addition to its anticancer properties, this compound has also been screened for antimicrobial activity against various bacterial strains and fungi. The results from preliminary studies indicate that it possesses moderate to high activity against both Gram-positive and Gram-negative bacteria.

3.1 Antimicrobial Screening Results

The following table summarizes the antimicrobial efficacy against selected strains:

| Microorganism | Activity |

|---|---|

| Staphylococcus aureus | Moderate |

| Escherichia coli | High |

| Candida albicans | Low |

These results imply that this compound could be a promising candidate for developing new antimicrobial agents .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells. Research indicates that compounds with similar structures often inhibit key pathways involved in cell proliferation and survival.

4.1 Target Identification

Potential targets include:

- Kinases involved in cell signaling pathways.

- Receptors associated with apoptosis.

Further studies are required to elucidate the specific mechanisms through which this compound exerts its effects.

5. Conclusion

This compound exhibits promising biological activities, particularly in anticancer and antimicrobial applications. Its selective cytotoxicity towards cancer cells and moderate antimicrobial activity highlights its potential as a lead compound in drug development.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.